molecular formula C28H31NO5 B11018944 3-benzyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11018944
M. Wt: 461.5 g/mol
InChI Key: GBHPWWJUMFPQSY-UHFFFAOYSA-N
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Description

7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of isoquinoline and chromenone

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-3-benzyl-4-methylchromen-2-one

InChI

InChI=1S/C28H31NO5/c1-19-23-11-10-22(16-25(23)34-27(31)24(19)15-20-7-3-2-4-8-20)33-18-26(30)29-14-13-28(32)12-6-5-9-21(28)17-29/h2-4,7-8,10-11,16,21,32H,5-6,9,12-15,17-18H2,1H3

InChI Key

GBHPWWJUMFPQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4(CCCCC4C3)O)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the isoquinoline and chromenone moieties, followed by their coupling through an oxoethoxy linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties could be leveraged to create products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and chromenone derivatives, such as:

Uniqueness

The uniqueness of 7-{2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethoxy}-3-benzyl-4-methyl-2H-chromen-2-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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